molecular formula C10H12I2 B1352252 1,4-Diiodo-2,3,5,6-tetramethylbenzene CAS No. 3268-21-1

1,4-Diiodo-2,3,5,6-tetramethylbenzene

Cat. No. B1352252
CAS RN: 3268-21-1
M. Wt: 386.01 g/mol
InChI Key: YSKCEXICRGEWDI-UHFFFAOYSA-N
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Description

1,4-Diiodo-2,3,5,6-tetramethylbenzene is a chemical compound with the molecular formula C10H12I2 . It is also known as 3,6-Diiododurene .


Molecular Structure Analysis

The molecular structure of 1,4-Diiodo-2,3,5,6-tetramethylbenzene is characterized by the presence of two iodine atoms and four methyl groups attached to a benzene ring . The average molecular mass is 386.011 Da .


Physical And Chemical Properties Analysis

1,4-Diiodo-2,3,5,6-tetramethylbenzene is a solid at 20°C . It has a density of 1.9±0.1 g/cm3, a boiling point of 343.2±37.0 °C at 760 mmHg, and a melting point of 136.0 to 141.0 °C . The compound has a molar refractivity of 71.4±0.3 cm3 .

Scientific Research Applications

Summary of the Application

1,4-Diiodo-2,3,5,6-tetramethylbenzene is used in the modulation of the excited state emission characteristics of a simple pyromellitic diimide derivative. This is done by complexation with appropriate donor molecules of varying electronic characteristics to demonstrate the selective harvesting of emission from its locally excited (LE) and charge-transfer (CT) singlet and triplet states .

Methods of Application or Experimental Procedures

The method involves co-crystallization of the pyromellitic diimide with heavy-atom substituted and electron-rich aromatic donors . The electron-donating strength of the donors is gradually minimized from 1,4-diiodo-2,3,5,6-tetramethylbenzene to 1,2-diiodo-4,5-dimethylbenzene and 1-bromo-4-iodobenzene .

Results or Outcomes

This process leads to an unprecedented ambient CT phosphorescence with impressive efficiency and notable lifetime . It also modulates the source of ambient phosphorescence emission from the 3CT excited state to 3LE excited state .

2. Application in Suzuki Reaction

Summary of the Application

1,4-Diiodo-2,3,5,6-tetramethylbenzene is used in the Suzuki reaction . It is also used as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The outcomes include the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes . It is also employed in the preparation of 1,4-diiodo-2,5-didodecylbenzene, which is a starting reagent for the synthesis of oligo (1,4-phenylene ethynylene) .

3. Application in Through-Space Charge-Transfer Interactions

Summary of the Application

1,4-Diiodo-2,3,5,6-tetramethylbenzene is used in a modular, non-covalent approach to bias the entire excited state landscape of an organic molecule using tunable ‘through-space charge-transfer’ interactions with appropriate donors .

Methods of Application or Experimental Procedures

The method involves complexation with appropriate donor molecules of varying electronic characteristics . The electron-donating strength of the donors is gradually minimized from 1,4-diiodo-2,3,5,6-tetramethylbenzene to 1,2-diiodo-4,5-dimethylbenzene and 1-bromo-4-iodobenzene .

Results or Outcomes

This process leads to an unprecedented ambient charge-transfer (CT) phosphorescence with impressive efficiency and notable lifetime . It also modulates the source of ambient phosphorescence emission from the 3CT excited state to 3LE excited state .

4. Application in Crystal Packing Formation

Summary of the Application

1,4-Diiodo-2,3,5,6-tetramethylbenzene plays a significant role in the crystal packing formation in the structures of 1,4-diiodo-2,5-dimethyl- and 1,3,4,6-tetraiodo-2,5-dimethylbenzene .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The outcomes include the formation of crystal packing in the structures of 1,4-diiodo-2,5-dimethyl- and 1,3,4,6-tetraiodo-2,5-dimethylbenzene .

Safety And Hazards

While specific safety and hazard information for 1,4-Diiodo-2,3,5,6-tetramethylbenzene is not available, general precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

1,4-diiodo-2,3,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12I2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKCEXICRGEWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1I)C)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409243
Record name 1,4-Diiodo-2,3,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diiodo-2,3,5,6-tetramethylbenzene

CAS RN

3268-21-1
Record name 1,4-Diiodo-2,3,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
S Stavber, P Kralj, M Zupan - Synlett, 2002 - thieme-connect.com
Selective direct introduction of an iodine atom into alkyl-substituted benzene derivatives was effectively achieved by reaction of target molecules with elemental iodine in the presence of …
Number of citations: 18 www.thieme-connect.com
S Garain, SN Ansari, AA Kongasseri, BC Garain… - Chemical …, 2022 - pubs.rsc.org
Engineering the electronic excited state manifolds of organic molecules can give rise to various functional outcomes, including ambient triplet harvesting, that has received prodigious …
Number of citations: 27 pubs.rsc.org
Y Ge, NY Li, XY Ji, JF Wang, D Liu, XY Tang - CrystEngComm, 2014 - pubs.rsc.org
Five new coordination polymers, namely, [Zn(1,3-BDC)(1,4-bpetmb)]n (1), {[Zn2(5-Cl-1,3-BDC)2(1,4-bpetmb)2]·MeCN}n (2), [Zn(5-NO2-1,3-BDC)(1,4-bpetmb)0.5]n (3), {[Zn(5-NH2-1,3-…
Number of citations: 30 pubs.rsc.org
WS Xia, RH Schmehl, CJ Li - Tetrahedron, 2000 - Elsevier
The synthesis and photophysical behavior of a luminescent chemosensor for the early lanthanide elements is described. The sensor is a 1,4-diphenylethynyl-benzene chromophore …
Number of citations: 56 www.sciencedirect.com
K Yoshinami, M Kaneko, H Yasuhara, S Nakashima - Radioisotopes, 2017 - jstage.jst.go.jp
Iron (II) assembled complexes [Fe (NCX) 2 (L) 2](X= S, Se and BH3; L= 2, 5-dimethyl-1, 4-bis (4-pyridyl) benzene (dmbpb) and 2, 3, 5, 6-tetramethyl-1, 4-bis (4-pyridyl) benzene (tmbpb)) …
Number of citations: 5 www.jstage.jst.go.jp
D Britton, WB Gleason - Acta Crystallographica Section C: Crystal …, 2003 - scripts.iucr.org
Diiododurene (1,4-diodo-2,3,5,6-tetramethylbenzene), C10H12I2, packs with four molecules in the asymmetric unit. All four of these moleules violate Kitaigorodsky's suggestion that …
Number of citations: 12 scripts.iucr.org
VK Chaikovskii, VD Filimonov, AA Funk… - Russian Journal of …, 2007 - Springer
3-Diiodo-5,5-dimethylhydantoin in organic solvents successfully iodinates alkylbenzenes, aromatic amines, and phenyl ethers. The reactivity of electrophilic iodine is controlled by …
Number of citations: 30 link.springer.com
GI Borodkin, IR Elanov, MM Shakirov… - Bulletin of the Russian …, 1992 - Springer
The isotope effects of deuterium, manifested in the 13 C NMR spectra of complexes of deuterated hexamethylbenzenes C 6 (CD 3 ) n ·(CH 3 ) 6−n with the nitrosonium cation, have …
Number of citations: 1 link.springer.com
S Stavbera, M Zupana - Acta Chim. Slov, 2005 - acta-arhiv.chem-soc.si
SelectfluorTM F-TEDA-BF4 1 (1-chloromethyl-4-fluoro-1, 4-diazoniabicyclo [2.2. 2] octane bis (tetra-fluoroborate)) is not only one of the most valuable reagents for electrophilic …
Number of citations: 4 acta-arhiv.chem-soc.si
C LI - 2016 - etheses.dur.ac.uk
This thesis reports the design, synthesis and photophysical characterisation of a series of novel cyclometalated iridium complexes with 4-substituted-2-phenyl-pyridine ligands. A …
Number of citations: 3 etheses.dur.ac.uk

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